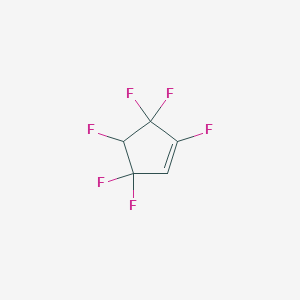
4-chloro-4/'-propylbi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-4/‘-propylbi(cyclohexane) is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4/'-propylbi(cyclohexane) typically involves the chlorination of 4-propylcyclohexane. This can be achieved through the reaction of 4-propylcyclohexane with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective substitution at the 4 position.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-4/'-propylbi(cyclohexane) may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-4/'-propylbi(cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-propylcyclohexanol if hydroxide is the nucleophile.
Oxidation: Products include 4-propylcyclohexanol, 4-propylcyclohexanone, or 4-propylcyclohexanoic acid.
Reduction: Products include 4-propylcyclohexane or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-chloro-4/'-propylbi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a model compound for studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-4/'-propylbi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-4/'-methylbi(cyclohexane): Similar structure but with a methyl group instead of a propyl group.
4-chloro-4/'-ethylbi(cyclohexane): Similar structure but with an ethyl group instead of a propyl group.
4-bromo-4/'-propylbi(cyclohexane): Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-chloro-4/‘-propylbi(cyclohexane) is unique due to the specific combination of a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
Propiedades
Número CAS |
175842-70-3 |
|---|---|
Fórmula molecular |
C15H27Cl |
Peso molecular |
242.82788 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)

